molecular formula C16H17N3O B8674304 1-(4-methoxybenzyl)-3-methyl-1H-indazol-5-amine

1-(4-methoxybenzyl)-3-methyl-1H-indazol-5-amine

Cat. No. B8674304
M. Wt: 267.33 g/mol
InChI Key: QFLGWCGRMIPBOV-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

1-(4-methoxybenzyl)-3-methyl-5-nitro-1H-indazole (275 mg, 0.93 mmol) from Step 1 of this example was dissolved in MeOH (4.6 ml) and EtOAc (10 ml) to give a clear yellow solution. Pd/C (10%, 98 mg) was added, the vessel evacuated and backfilled with hydrogen (3×) and slurry stirred under a hydrogen atmosphere for 30 minutes. The mixture was filtered through CELITE, the filter cake washed with EtOAc (2×40 ml), the filtrates combined and the volatiles removed in vacuum to give the titled compound.
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
98 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=3)[C:10]([CH3:20])=[N:9]2)=[CH:5][CH:4]=1.CCOC(C)=O>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=3)[C:10]([CH3:20])=[N:9]2)=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C3=CC(=CC=C23)[N+](=O)[O-])C)C=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
4.6 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
98 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel evacuated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE
WASH
Type
WASH
Details
the filter cake washed with EtOAc (2×40 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C3=CC(=CC=C23)N)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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